9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid
Description
9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid: is a bicyclic compound that features a unique structural motif. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclic structure provides a rigid framework that can be exploited in the design of biologically active molecules.
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c11-7-6-2-1-3-9(7,8(12)13)5-10-4-6/h6,10H,1-5H2,(H,12,13) |
InChI Key |
PHEMMEHSXSGNIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC(C1)(C2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of 9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid.
Chemical Reactions Analysis
Types of Reactions
9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Substitution: Michael reactions with α,β-unsaturated carbonyl compounds result in substituted derivatives.
Common Reagents and Conditions
Oxidation: Iron(III) nitrate and 9-azabicyclo[3.3.1]nonane N-oxyl are common reagents used for oxidation reactions.
Substitution: α,β-unsaturated carbonyl compounds are used in Michael reactions.
Major Products Formed
Scientific Research Applications
9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The bicyclic structure is prevalent in many biologically active natural products, making it a valuable scaffold for drug design.
Materials Science: The rigid framework of the compound can be utilized in the development of new materials with specific properties.
Catalysis: Derivatives of the compound are used in asymmetric catalysis.
Biological Applications:
Mechanism of Action
The mechanism of action of 9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, the compound can catalyze the oxidation of alcohols to carbonyl compounds through a catalytic system involving 9-azabicyclo[3.3.1]nonane N-oxyl and copper complexes . The rigid bicyclic structure allows for precise interactions with target molecules, enhancing its efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A sterically unhindered and stable nitroxyl radical used in oxidation reactions.
3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates: Substituted derivatives formed through Michael reactions.
Uniqueness
9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid is unique due to its specific bicyclic structure, which provides a rigid framework for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry and materials science distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
